Cas no 1784489-02-6 (3-Bromo-1-isopropyl-1H-indazole)

3-Bromo-1-isopropyl-1H-indazole is a brominated indazole derivative featuring an isopropyl substituent at the 1-position. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom at the 3-position enhances reactivity, enabling further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its stable crystalline form ensures ease of handling and storage. The isopropyl group contributes to steric and electronic modulation, making it valuable for structure-activity relationship studies. This compound is commonly employed in the development of kinase inhibitors and other biologically active molecules, offering researchers a reliable building block for medicinal chemistry applications.
3-Bromo-1-isopropyl-1H-indazole structure
1784489-02-6 structure
Product Name:3-Bromo-1-isopropyl-1H-indazole
CAS No:1784489-02-6
MF:C10H11BrN2
MW:239.111741304398
CID:4705116
PubChem ID:100027210
Update Time:2025-06-11

3-Bromo-1-isopropyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-1-isopropyl-1H-indazole
    • 1784489-02-6
    • 3-bromo-1-(propan-2-yl)-1H-indazole
    • 3-bromo-1-propan-2-ylindazole
    • F72664
    • Inchi: 1S/C10H11BrN2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12-13/h3-7H,1-2H3
    • InChI Key: TVHIOFKTOLCCTG-UHFFFAOYSA-N
    • SMILES: BrC1C2C=CC=CC=2N(C(C)C)N=1

Computed Properties

  • Exact Mass: 238.01056g/mol
  • Monoisotopic Mass: 238.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 3.3

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Additional information on 3-Bromo-1-isopropyl-1H-indazole

Comprehensive Overview of 3-Bromo-1-isopropyl-1H-indazole (CAS No. 1784489-02-6)

3-Bromo-1-isopropyl-1H-indazole (CAS No. 1784489-02-6) is a brominated indazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the indazole family, a class of heterocyclic compounds known for their broad biological activities. The presence of a bromine atom at the 3-position and an isopropyl group at the 1-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for indazole derivatives has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in 3-Bromo-1-isopropyl-1H-indazole due to its potential as a building block for kinase inhibitors and anticancer agents. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, further expands its utility in medicinal chemistry. These reactions are pivotal for creating complex molecules with tailored biological properties.

The synthesis of 3-Bromo-1-isopropyl-1H-indazole typically involves bromination of 1-isopropyl-1H-indazole, followed by purification using column chromatography. Advanced analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given its role in high-throughput screening, the compound is often supplied with >95% purity to meet the stringent requirements of pharmaceutical laboratories.

One of the trending topics in organic chemistry is the exploration of sustainable synthesis methods. Researchers are investigating eco-friendly catalysts and solvent systems to produce 3-Bromo-1-isopropyl-1H-indazole with minimal environmental impact. This aligns with the global push toward green chemistry, a subject frequently searched in academic and industrial circles. The compound's compatibility with flow chemistry setups also makes it a candidate for scalable, continuous manufacturing processes.

From a commercial perspective, 3-Bromo-1-isopropyl-1H-indazole is listed by several specialty chemical suppliers, with prices varying based on quantity and purity. Its CAS No. 1784489-02-6 serves as a unique identifier in procurement databases, ensuring accurate sourcing. The compound's stability under standard storage conditions (room temperature, inert atmosphere) adds to its practicality for long-term use in research settings.

In summary, 3-Bromo-1-isopropyl-1H-indazole (CAS No. 1784489-02-6) is a versatile and highly functionalized indazole derivative with promising applications in drug development and synthetic chemistry. Its structural features and reactivity profile make it a subject of ongoing research, particularly in the context of targeted therapies and catalytic transformations. As the scientific community continues to explore its potential, this compound is poised to remain a key player in advanced chemical synthesis.

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